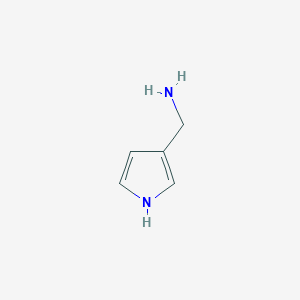![molecular formula C8H13NO2 B150875 (3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole CAS No. 132439-87-3](/img/structure/B150875.png)
(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole is a bicyclic isoxazole derivative. Isoxazoles are known for their diverse biological activities, including fungicidal, anti-inflammatory, and analgesic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H,6H-Furo[3,4-c]isoxazole derivatives typically involves a Michael addition followed by an intramolecular cycloaddition. For instance, substituted alkynol is treated with n-butyllithium in tetrahydrofuran at -70°C, followed by the addition of nitroalkene. The subsequent acidic workup affords nitro ether, which is then cyclized into furoisoxazoles through a nitrile oxide intermediate in the presence of phenyl isocyanate and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3H,6H-Furo[3,4-c]isoxazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the isoxazole ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Agriculture: These compounds have shown fungicidal activity against a broad spectrum of plant pathogens.
Chemistry: The unique structure of these compounds makes them interesting subjects for synthetic and mechanistic studies.
Mecanismo De Acción
The mechanism of action of 3H,6H-Furo[3,4-c]isoxazole derivatives involves interactions with various molecular targets. For instance, their fungicidal activity is believed to result from the inhibition of key enzymes in the fungal metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
3H,6H-Thieno[3,4-c]isoxazole: Another bicyclic isoxazole derivative with similar biological activities.
3H,6H-Furo[3,4-c]isoxazol-6-one: A related compound with different substituents, showing varied biological activities.
Propiedades
Número CAS |
132439-87-3 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-7-6(3-10-8)4-11-9-7/h5-6,8H,3-4H2,1-2H3/t6-,8-/m0/s1 |
Clave InChI |
ZIUFTJXKCLNTHW-XPUUQOCRSA-N |
SMILES |
CC(C)C1C2=NOCC2CO1 |
SMILES isomérico |
CC(C)[C@H]1C2=NOC[C@@H]2CO1 |
SMILES canónico |
CC(C)C1C2=NOCC2CO1 |
Sinónimos |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)

![(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B150802.png)





![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)



